
2-Bromo-4-methyl-5-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methyl-5-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method includes the direct arylation of oxazoles using palladium-catalyzed reactions with aryl halides . These reactions typically require polar solvents and specific ligands to achieve high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methyl-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium trifluoroacetate, and solvents such as dimethylformamide (DMF) or toluene . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
2-Bromo-4-methyl-5-phenyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Material Science: Oxazole derivatives are explored for their potential use in organic electronics and photonic materials due to their unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions . These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Bromo-4-methyl-5-phenyl-1,3-oxazole include:
- 2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
- 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
- Isoxazoles and Oxadiazoles
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 2-position allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound in the fields of medicinal chemistry, organic synthesis, and material science. Its unique structure and reactivity make it a versatile building block for the development of new chemical entities and potential therapeutic agents.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
2-bromo-4-methyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
TYSAHCMBEKYAEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)
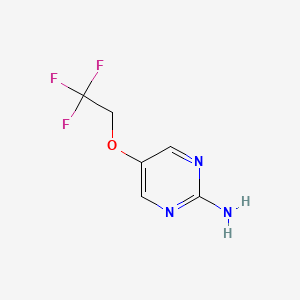
![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
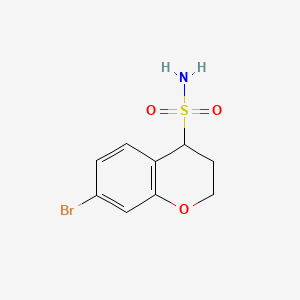

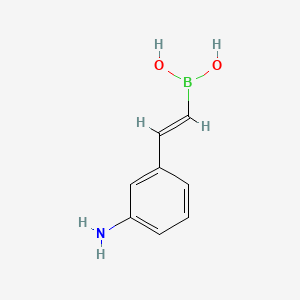
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
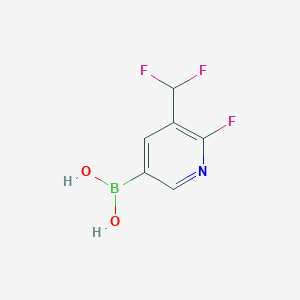

![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
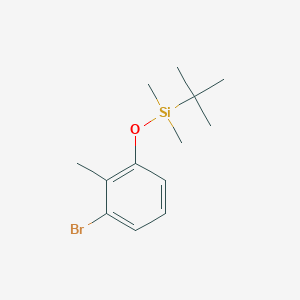
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
